molecular formula C10H19N B2645414 3-Pentylbicyclo[1.1.1]pentan-1-amine CAS No. 2287340-33-2

3-Pentylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2645414
CAS No.: 2287340-33-2
M. Wt: 153.269
InChI Key: GXIPRNGROJZFGO-UHFFFAOYSA-N
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Description

3-Pentylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is characterized by a unique three-dimensional structure that imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings and tert-butyl groups due to its ability to enhance the metabolic stability and solubility of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pentylbicyclo[1.1.1]pentan-1-amine can be achieved through various methods. One common approach involves the metal-free homolytic aromatic alkylation of benzene. This method is advantageous due to its simplicity and efficiency . The reaction typically involves the use of benzene as a starting material, which undergoes alkylation in the presence of a suitable catalyst to form the desired bicyclo[1.1.1]pentane derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. These processes often utilize high-pressure reactors and continuous flow systems to ensure consistent product quality and yield . The use of advanced purification techniques, such as flash chromatography and preparative TLC, is also common to isolate the pure compound .

Properties

IUPAC Name

3-pentylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIPRNGROJZFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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